molecular formula C8H2F12O7 B1303452 Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid CAS No. 55621-18-6

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid

Cat. No.: B1303452
CAS No.: 55621-18-6
M. Wt: 438.08 g/mol
InChI Key: QPFPCCRSQCFOIH-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is intimately connected to the broader evolution of per- and polyfluoroalkyl substances chemistry, which originated in the late 1930s with the discovery of fluorinated compounds. The systematic development of perfluorinated ether carboxylic acids emerged as part of ongoing efforts to create alternative substances to traditional per- and polyfluoroalkyl substances, particularly following increased awareness of environmental persistence and bioaccumulation concerns associated with legacy compounds. The specific identification and characterization of this compound occurred within the context of advanced analytical chemistry developments that enabled detection and structural elucidation of complex fluorinated ether compounds.

Manufacturing processes for perfluorinated compounds, including this compound, typically involve electrochemical fluorination or telomerization processes that were developed and refined throughout the mid-20th century. The electrochemical fluorination process, licensed by major chemical manufacturers beginning in the 1940s, involves passing electric current through organic feedstock and liquid anhydrous hydrogen fluoride, causing hydrogen atoms to be replaced by fluorine atoms. This process creates the carbon-fluorine bonds characteristic of perfluorinated compounds, including the complex ether-containing structures found in this compound.

The emergence of this compound as a compound of scientific interest reflects broader trends in fluorine chemistry research and industrial applications that began accelerating in the 1950s. The development of analytical techniques capable of detecting and characterizing these compounds in environmental matrices became crucial for understanding their presence and behavior in various systems. The compound's discovery and subsequent study represent part of ongoing efforts to understand the full scope of per- and polyfluoroalkyl substances present in industrial processes and environmental systems.

Environmental detection of perfluorinated ether carboxylic acids, including compounds structurally related to this compound, gained prominence in the early 2000s as analytical methods became more sophisticated and sensitive. The development of time-of-flight mass spectrometry and other advanced analytical techniques enabled researchers to identify previously unknown perfluorinated compounds in environmental samples, leading to increased understanding of the diversity and complexity of per- and polyfluoroalkyl substances in various matrices.

Classification within Per- and Polyfluoroalkyl Substances

This compound belongs to the perfluoroalkyl substances subclass within the broader per- and polyfluoroalkyl substances family. The classification system for per- and polyfluoroalkyl substances divides these compounds into two primary classes: polymer and nonpolymer substances, with this compound falling within the nonpolymer category. Within the nonpolymer classification, the compound is further categorized as a perfluoroalkyl substance, which encompasses aliphatic substances for which all hydrogen atoms attached to carbon atoms have been replaced by fluorine atoms, except those whose substitution would modify the nature of functional groups present.

The structural characteristics of this compound place it specifically within the perfluoroalkyl carboxylic acids subgroup, which are compounds containing the perfluoroalkyl moiety CnF2n+1 attached to carboxylic acid functional groups. However, the presence of ether oxygen atoms within the carbon chain distinguishes this compound from traditional perfluoroalkyl carboxylic acids, placing it in the specialized category of perfluorinated ether carboxylic acids. This classification reflects the compound's unique structural features that combine the stability and properties of perfluorinated chains with the presence of ether linkages that can influence chemical behavior and environmental fate.

The molecular structure of this compound, with its molecular formula C8H2F12O7, demonstrates the characteristic features of perfluoroalkyl substances while incorporating multiple ether oxygen atoms. The compound contains two carboxylic acid functional groups, making it a dicarboxylic acid within the perfluorinated ether carboxylic acid classification. The presence of three ether oxygen atoms within the carbon chain, as indicated by the "trioxaundecane" designation in its systematic name, represents a significant structural modification compared to traditional perfluoroalkyl carboxylic acids.

Classification Level Category Characteristics
Primary Class Per- and Polyfluoroalkyl Substances Contains perfluoroalkyl moiety CnF2n+1
Polymer Status Nonpolymer Individual molecular species
Fluorination Type Perfluoroalkyl Substance All H atoms on C atoms replaced by F
Functional Group Carboxylic Acid Contains -COOH groups
Structural Modification Ether-containing Incorporates oxygen atoms in carbon chain
Specific Subclass Perfluorinated Ether Carboxylic Acid Combines perfluorination with ether linkages

The classification of this compound within per- and polyfluoroalkyl substances reflects ongoing efforts to systematize and understand the diverse array of fluorinated compounds present in industrial and environmental systems. The development of comprehensive classification schemes for per- and polyfluoroalkyl substances has become increasingly important as the number of known compounds continues to expand and their environmental presence becomes more widely recognized.

Relationship to Other Perfluorinated Ether Carboxylic Acids

This compound exists within a broader family of perfluorinated ether carboxylic acids that share structural similarities while exhibiting distinct characteristics based on chain length, ether oxygen positioning, and functional group arrangements. The identification of multiple perfluorinated ether carboxylic acids in environmental samples has revealed the existence of homologous series of these compounds, with this compound representing one member of this expanding class. Research conducted in the Cape Fear River watershed identified several perfluorinated ether carboxylic acids, including perfluoro-2-methoxyacetic acid, perfluoro-3-methoxypropanoic acid, perfluoro-4-methoxybutanoic acid, and perfluoro-2-propoxypropanoic acid, demonstrating the diversity within this chemical class.

The structural relationship between this compound and other perfluorinated ether carboxylic acids involves variations in carbon chain length, ether oxygen positioning, and the number and type of functional groups present. Compounds within this class typically contain one or more ether oxygen atoms incorporated into otherwise perfluorinated carbon chains, with carboxylic acid or carboxylate functional groups providing the hydrophilic character necessary for environmental mobility and biological interactions. The presence of ether oxygen atoms in these compounds represents a significant structural modification compared to traditional perfluoroalkyl carboxylic acids, potentially influencing properties such as degradation susceptibility, environmental fate, and chemical reactivity.

Degradation studies of perfluorinated ether carboxylic acids have revealed structure-activity relationships that help explain the behavior of compounds like this compound under various environmental conditions. Research using hydrated electrons to investigate degradation pathways has shown that ether oxygen atoms in these compounds can create sites of increased reactivity compared to fully fluorinated carbon chains. The presence of multiple ether linkages in this compound may influence its susceptibility to degradation processes and its environmental persistence compared to other members of the perfluorinated ether carboxylic acid family.

The relationship between this compound and other perfluorinated ether carboxylic acids also extends to their potential roles as alternatives to legacy per- and polyfluoroalkyl substances in industrial applications. The structural modifications introduced by ether oxygen atoms can alter surface activity, thermal stability, and other properties relevant to industrial uses while potentially reducing some of the environmental persistence characteristics associated with traditional perfluoroalkyl compounds. Understanding these relationships is crucial for predicting the environmental behavior and potential impacts of this compound and related compounds.

Analytical chemistry methods for detecting and quantifying perfluorinated ether carboxylic acids have been developed to address the challenge of identifying these compounds in complex environmental matrices. The use of accurate mass time-of-flight mass spectrometry and other advanced techniques has enabled researchers to identify novel perfluorinated ether carboxylic acids based on characteristic fragmentation patterns and isotopic distributions. These methods have been essential for establishing the presence of compounds like this compound in environmental samples and understanding their relationship to other members of this chemical class.

Significance in Environmental and Materials Science Research

The significance of this compound in environmental research stems from its emergence as a representative compound within the perfluorinated ether carboxylic acid class, which has gained attention as an alternative to legacy per- and polyfluoroalkyl substances. Environmental studies have identified perfluorinated ether carboxylic acids in surface water systems, including the Cape Fear River watershed, where these compounds were detected at concentrations that sometimes exceeded those of traditional per- and polyfluoroalkyl substances. The environmental presence of these compounds has prompted research into their fate, transport, and potential impacts in aquatic and terrestrial systems.

Research into the environmental behavior of this compound and related compounds has focused on understanding their removal efficiency in water treatment processes. Studies have shown that conventional water treatment methods, including coagulation, ozonation, biofiltration, and disinfection, demonstrate negligible removal of perfluorinated ether carboxylic acids. This finding has significant implications for drinking water treatment and highlights the need for alternative treatment technologies specifically designed to address these emerging contaminants. The persistence of these compounds through conventional treatment processes underscores their potential for widespread environmental distribution and human exposure.

Materials science research involving this compound has explored its properties as a building block for specialized applications requiring chemical and thermal stability. The compound's molecular structure, featuring both perfluorinated characteristics and ether linkages, provides unique properties that may be valuable in developing advanced materials with specific performance requirements. The thermal stability of the compound, with a melting point of 60-62°C and a boiling point of 124°C at reduced pressure, makes it suitable for applications requiring moderate temperature resistance.

Properties

IUPAC Name

2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F12O7/c9-3(10,1(21)22)25-5(13,14)7(17,18)27-8(19,20)6(15,16)26-4(11,12)2(23)24/h(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFPCCRSQCFOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381084
Record name Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55621-18-6
Record name Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid typically involves the reaction of perfluorinated ethers with appropriate carboxylic acid derivatives . The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Laboratory Chemical

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is primarily utilized as a laboratory chemical. It serves as a reagent in various chemical syntheses and analytical chemistry applications. Its stability and resistance to degradation make it suitable for long-term studies in controlled environments .

Environmental Research

Recent studies have detected this compound in environmental samples, particularly in soil and sediments impacted by wastewater treatment processes . This detection highlights its significance in assessing the prevalence of per- and polyfluoroalkyl substances (PFAS) in the environment. The compound's persistence raises concerns regarding its ecological impact and bioaccumulation potential .

Surface Coatings

Due to its hydrophobic and oleophobic properties, this compound is used in the formulation of surface coatings. These coatings are applied to various materials to enhance water and oil repellency, making them ideal for use in textiles, paper products, and industrial surfaces .

Biopharma Production

The compound has potential applications in biopharmaceutical production processes. Its unique chemical characteristics can be leveraged for developing specialized formulations that require high stability and resistance to degradation during manufacturing .

Detection in Environmental Samples

A significant study documented the first-time detection of this compound within street sweepings and other urban environmental samples. This research emphasized the need for ongoing monitoring of PFAS compounds due to their potential health risks and environmental persistence .

Laboratory Use Cases

In laboratory settings, this compound has been employed as a standard reference material for analytical methods aimed at quantifying PFAS concentrations in various matrices. Its use ensures accurate calibration and validation of analytical techniques .

Comparison with Similar Compounds

Table 1: Structural Comparison of H₂PFTOUD and Related PFAS

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
H₂PFTOUD C₈H₂F₁₂O₇ 438.08 Carboxylic acids (-COOH) Fluorinated tetraethylene glycol backbone
Perfluorooctanoic acid (PFOA) C₈HF₁₅O₂ 414.07 Carboxylic acid (-COOH) Fully fluorinated 8-carbon chain
Perfluorooctanesulfonic acid (PFOS) C₈HF₁₇O₃S 500.13 Sulfonic acid (-SO₃H) Fully fluorinated 8-carbon chain
Perfluorohexanoic acid (PFHxA) C₆HF₁₁O₂ 314.05 Carboxylic acid (-COOH) Fully fluorinated 6-carbon chain
Dimethyl H₂PFTOUD ester C₁₀H₆F₁₂O₇ 466.13 Methyl esters (-COOCH₃) Esterified form of H₂PFTOUD

Key Observations :

  • The dual carboxylic acid groups enhance hydrophilicity and polymerization capacity compared to mono-functional PFAS .
  • The dimethyl ester derivative (CAS 35910-59-9) is a liquid with higher molecular weight (466.13 g/mol) and insolubility in water, contrasting with the water-soluble acid form .

Environmental and Toxicological Profiles

Table 2: Environmental and Toxicity Data

Compound Persistence (Half-Life) Bioaccumulation Potential Toxicity (In Vitro/In Vivo) Regulatory Status
H₂PFTOUD Not fully characterized Weak Limited data; no acute toxicity reported Not listed as SVHC*
PFOA >5 years in humans High Hepatotoxic, immunotoxic, carcinogenic Phased out globally (Stockholm Convention)
PFOS >5 years in humans High Endocrine disruptor, developmental toxin Restricted under Stockholm Convention
PFHxA ~1 month in water Low Moderate cytotoxicity Under regulatory review

Key Observations :

  • H₂PFTOUD’s shorter fluorinated chain (compared to PFOA/PFOS) and ether linkages may reduce persistence, though long-term environmental data remain scarce .
  • In vitro studies on similar short-chain PFAS (e.g., PFHxA) show reduced cellular proliferation at high concentrations, but H₂PFTOUD-specific toxicity data are lacking .
  • Regulatory agencies like ECHA have designated long-chain PFAS (e.g., tricosafluorododecanoic acid) as Substances of Very High Concern (SVHC), whereas H₂PFTOUD remains unlisted .

Key Observations :

  • H₂PFTOUD outperforms nitric acid in Sr(II) extraction due to its fluorophilic interactions with crown ethers in hexafluorocumene (HFC)-based solvents .
  • Its ester derivatives serve as intermediates in organic synthesis, offering advantages in solubility for industrial processes .

Biological Activity

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS No. 55621-18-6) is a fluorinated compound with unique chemical properties that have garnered attention in various fields, including environmental science and toxicology. Understanding its biological activity is crucial for assessing potential risks associated with its use and exposure.

Chemical Structure and Properties

This compound has the molecular formula C8H2F12O7C_8H_2F_{12}O_7 and features a complex structure characterized by multiple fluorinated groups. The compound is a white solid with a molecular weight of approximately 438 g/mol and exhibits a boiling point of 124°C at 0.1 mmHg .

PropertyValue
Molecular FormulaC8H2F12O7
Molecular Weight438 g/mol
Boiling Point124°C (0.1 mmHg)
Physical StateWhite solid

Toxicological Profile

The biological activity of this compound has been investigated in several studies, focusing on its toxicity and potential health effects.

  • Acute Toxicity : Exposure to this compound may lead to respiratory irritation and damage to mucous membranes. Symptoms can include coughing, shortness of breath, headache, and nausea .
  • Reproductive Toxicity : Current data classify this compound as not being a reproductive toxicant; however, further studies are necessary to fully elucidate its effects on reproductive health .
  • Environmental Impact : The compound is noted for its persistence in the environment and potential long-term adverse effects. It is not readily biodegradable and may accumulate in ecosystems .

Case Studies

Research has documented the presence of this compound in environmental samples. A notable study identified this compound alongside other perfluorinated carboxylic acids in soil samples, indicating its environmental prevalence and potential bioaccumulation risks .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's fluorinated structure may interact with biological membranes or proteins, leading to cellular disruptions.

Regulatory Status

Due to its potential hazards, regulatory bodies have classified this compound for careful handling and use in laboratory settings only. Safety data sheets recommend protective measures such as gloves and eye protection during handling .

Q & A

Q. What are the key physicochemical properties of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, and how are they determined experimentally?

  • Methodological Answer : The compound’s properties include a molecular weight of 410.11 g/mol, density ~1.706 g/cm³, melting point (40–42°C), and boiling point (88°C). These are determined via techniques like differential scanning calorimetry (DSC) for thermal analysis, gas chromatography-mass spectrometry (GC-MS) for volatility, and densitometry for density. Structural validation can be performed using X-ray crystallography, leveraging programs like SHELX for refinement .

Q. How is this compound synthesized, and what purification methods are recommended?

  • Methodological Answer : Synthesis typically involves fluorination of polyether precursors using perfluorinated acyl fluorides. Purification is achieved via fractional distillation or preparative HPLC, followed by characterization using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity assessment requires ion chromatography to quantify residual fluorinated impurities .

Q. What environmental monitoring strategies detect this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for trace detection. Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Method validation should include recovery studies in street sweepings, wastewater, and soil to account for matrix effects .

Advanced Research Questions

Q. How does this compound enhance Sr(II) extraction efficiency in solvent systems?

  • Methodological Answer : The compound’s hydrophilic ether-oxygen moieties and fluorophilic chains enable synergistic Sr(II) extraction with HFC-43 solvents and dicyclohexano-18-crown-6 (DCH18C6). Experimental optimization involves varying solvent ratios and pH (2–4) to achieve a distribution ratio (DSr) of ~180. Stability constants are calculated using slope analysis .

Q. What analytical challenges arise in quantifying coexisting PFAS derivatives, and how are they resolved?

  • Methodological Answer : Co-elution of short-chain PFAS (e.g., PFHxA, PFHpA) requires ultrahigh-performance LC (UHPLC) with a C18 column and gradient elution. Isotopic dilution with <sup>13</sup>C-labeled internal standards improves accuracy. Contradictions in recovery rates (e.g., 60–110%) are addressed by matrix-matched calibration .

Q. What molecular interactions govern the environmental persistence of this compound compared to other PFAS?

  • Methodological Answer : The ether-oxygen linkages reduce bioaccumulation potential but enhance mobility in aqueous systems. Comparative studies use computational models (e.g., COSMOtherm) to predict partition coefficients (log Kow) and degradation pathways. Field data from urban sweepings show lower adsorption to organic carbon than PFOA/PFOS .

Q. How can crystallographic data resolve structural ambiguities in fluorinated polyethers?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement identifies perfluoroalkyl chain conformations and hydrogen-bonding networks. Disorder in fluorinated regions is mitigated by low-temperature (100 K) data collection. Charge-density analysis reveals electrostatic interactions influencing solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid
Reactant of Route 2
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid

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